molecular formula C21H17N3O2S2 B3683555 N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide CAS No. 347331-57-1

N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B3683555
CAS No.: 347331-57-1
M. Wt: 407.5 g/mol
InChI Key: AQUVSNAVSCTJIY-UHFFFAOYSA-N
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Description

N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields due to its broad substrate scope and functionalization capabilities . This compound is of significant interest in synthetic organic chemistry, medicinal chemistry, and industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups.

Scientific Research Applications

N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its potential antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . In biology, it is studied for its effects on various cellular processes and pathways. In industry, it is used as an intermediate for the synthesis of other complex organic compounds .

Mechanism of Action

The mechanism of action of N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide include other benzoxazole derivatives, such as 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide and 4-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide .

Uniqueness: The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-12-8-9-17-16(11-12)22-20(26-17)14-5-3-6-15(13(14)2)23-21(27)24-19(25)18-7-4-10-28-18/h3-11H,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUVSNAVSCTJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121793
Record name N-[[[2-Methyl-3-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347331-57-1
Record name N-[[[2-Methyl-3-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347331-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[2-Methyl-3-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide
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N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide
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N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide
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N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

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